KX1-141 is a compound recognized for its role as an Src-protein tyrosine kinase inhibitor. This compound has garnered attention in scientific research due to its potential applications in reducing the ototoxic effects of cisplatin while maintaining its antitumor efficacy. KX1-141 is particularly significant in the fields of cancer research and auditory protection, making it a subject of interest in pharmacological studies .
KX1-141 is classified as a small-molecule inhibitor specifically targeting Src-protein tyrosine kinases. These kinases are critical in various signaling pathways associated with cell growth, differentiation, and survival. The compound's chemical structure and properties allow it to modulate these pathways effectively, contributing to its therapeutic potential .
The synthesis of KX1-141 involves several organic chemistry techniques. While specific details on the synthetic route are not extensively documented, it is generally produced through multi-step organic reactions that may include:
The precise conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity but are not detailed in available literature .
KX1-141's molecular formula is C₁₄H₁₅N₃O, with a specific structure that includes an indole moiety, which is characteristic of many kinase inhibitors. The structural data can be summarized as follows:
The compound's structure facilitates its interaction with the active site of Src-protein tyrosine kinases, inhibiting their activity effectively .
KX1-141 can undergo various chemical reactions typical of small-molecule inhibitors:
Understanding these reactions is essential for developing derivatives that could enhance efficacy or reduce side effects in therapeutic applications .
The mechanism by which KX1-141 exerts its effects involves the inhibition of Src-protein tyrosine kinases. By binding to these enzymes, KX1-141 disrupts signaling pathways that promote cell proliferation and survival in cancer cells. This inhibition not only targets tumor growth but also has implications for protecting against cisplatin-induced ototoxicity, thereby preserving hearing function during cancer treatment .
KX1-141 exhibits several notable physical and chemical properties:
These properties influence its formulation into pharmaceutical preparations and its behavior in biological assays .
KX1-141 has several promising applications:
These applications highlight KX1-141's versatility as a research tool and therapeutic agent in oncology and otology .
KX1-141 is classified as a non-ATP competitive allosteric inhibitor of Src-PTK, binding outside the kinase domain's catalytic site to induce conformational changes that suppress enzymatic activity [3] [9]. This mechanism differentiates it from ATP-competitive inhibitors (e.g., dasatinib) by potentially reducing off-target effects and overcoming ATP-binding site mutations. Src's oncogenic relevance spans numerous malignancies, where its hyperactivation:
Table 1: Src Involvement in Human Malignancies
Cancer Type | Src Activation Mechanism | Pathological Consequence |
---|---|---|
Colorectal | Overexpression & mutation | Enhanced metastatic potential |
Breast | HER2/EGFR synergy | Trastuzumab resistance |
Pancreatic | Integrin-mediated activation | Stromal invasion |
Head/Neck | Hypoxia-induced activation | Locoregional recurrence |
Preclinically, KX1-141 disrupts these processes by suppressing Src autophosphorylation at Tyr419 (human) and downstream phosphorylation cascades [1] [4]. Its efficacy extends to non-oncological contexts, including cochlear protection from noise-induced apoptosis, highlighting Src's role in mechanotransduction and oxidative stress responses [4].
KX1-141 (C₂₄H₂₀F₂N₂O₂; MW 406.42 g/mol; CAS# 1000706-00-2) features an indole-carboxamide scaffold with fluorinated aromatic moieties essential for target engagement [1]. Key structural attributes include:
Table 2: Structural and Physicochemical Properties
Parameter | Specification |
---|---|
IUPAC Name | 7-(3-ethoxyphenyl)-5-fluoro-N-(3-fluorobenzyl)-1H-indole-2-carboxamide |
Exact Mass | 406.1493 Da |
Elemental Composition | C 70.93%; H 4.96%; F 9.35%; N 6.89%; O 7.87% |
SMILES | O=C(C(N1)=CC2=C1C(C3=CC=CC(OCC)=C3)=CC(F)=C2)NCC4=CC=CC(F)=C4 |
Storage Stability | >2 years at -20°C under anhydrous conditions |
The molecular design incorporates strategic fluorine substitutions enhancing membrane permeability and metabolic stability. Biophysical studies confirm nanomolar affinity (GI₅₀ ~14-35 nM range across Src-dependent cell lines), attributable to the compound's optimized interaction with Src's regulatory domains rather than its catalytic cleft [1] [7].
Src's discovery traces to Peyton Rous's 1909 identification of the Rous sarcoma virus (RSV), where v-Src was established as the first viral oncogene [2] [3]. The 1976 breakthrough by Bishop-Varmus revealing c-Src as the cellular proto-oncogene homolog revolutionized cancer biology, demonstrating that:
Therapeutic targeting became feasible with elucidation of Src's bimodal regulation:
Table 3: Evolution of Src Inhibitors
Generation | Representative Agents | Mechanistic Class | Limitations |
---|---|---|---|
First (1990s) | PP1, PP2 | ATP-competitive | Low specificity |
Second (2000s) | Dasatinib, Bosutinib | Dual Src/BCR-ABL inhibition | Kinase promiscuity |
Third (2010s+) | KX1-141, KX2-329 | Allosteric, non-ATP competitive | Optimized selectivity |
KX1-141 emerged from rational drug design efforts addressing limitations of early Src inhibitors. Its indole-based scaffold prioritized:
Ongoing exploration includes expanding its application to non-oncological indications like noise-induced hearing loss, leveraging Src's role in cytoskeletal dynamics and apoptosis in cochlear hair cells [4].
Table 4: KX1-141 Alternative Nomenclature
Designation Type | Identifier |
---|---|
Systematic IUPAC Name | 7-(3-ethoxyphenyl)-5-fluoro-N-(3-fluorobenzyl)-1H-indole-2-carboxamide |
Synonyms | KX1141; KX-1141; KX 1141 |
CAS Registry | 1000706-00-2 |
Molecular Formula | C₂₄H₂₀F₂N₂O₂ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7